
Structural Elucidation of CAS 14788-14-8: A
Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
3-(Pyrrolidin-1-yl)propanoic acid

hydrochloride

Cat. No.: B081801 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The compound identified by CAS number 14788-14-8 is 3-(pyrrolidin-1-yl)propanoic acid
hydrochloride. This molecule is a saturated heterocyclic compound containing a pyrrolidine

ring and a propanoic acid functional group. Its hydrochloride salt form suggests enhanced

stability and solubility in aqueous media, which is often advantageous for pharmaceutical and

research applications. This technical guide provides a comprehensive overview of the structural

elucidation of this compound, including its chemical identity, predicted spectral data, a plausible

synthetic route, and a discussion of its potential biological significance based on its structural

motifs.

Chemical Identity and Properties
A summary of the key chemical identifiers and properties for 3-(pyrrolidin-1-yl)propanoic acid
hydrochloride is presented in Table 1.
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Property Value

CAS Number 14788-14-8

IUPAC Name 3-(pyrrolidin-1-yl)propanoic acid;hydrochloride

Molecular Formula C₇H₁₄ClNO₂

Molecular Weight 179.64 g/mol

Canonical SMILES C1CCNC1CCC(=O)O.Cl

Physical Description Solid (predicted)

Solubility Soluble in water (predicted)

Structural Elucidation via Spectroscopic Methods
While direct experimental spectra for 3-(pyrrolidin-1-yl)propanoic acid hydrochloride are not

readily available in public databases, its structure can be confidently predicted based on the

analysis of its constituent parts and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of

the pyrrolidine ring and the propanoic acid chain. The hydrochloride form will result in the

protonation of the pyrrolidine nitrogen, leading to downfield shifts of the adjacent protons.

Table 2: Predicted ¹H NMR Chemical Shifts
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Protons Multiplicity
Predicted Chemical Shift
(δ, ppm)

Pyrrolidine H2', H5' Multiplet 3.0 - 3.4

Pyrrolidine H3', H4' Multiplet 1.9 - 2.2

Propanoic H3 Triplet 2.8 - 3.2

Propanoic H2 Triplet 2.5 - 2.8

Carboxylic Acid OH Singlet (broad) 10 - 12

3.1.2. Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)

C1' (C=O) 170 - 175

C2', C5' (Pyrrolidine) 50 - 55

C3', C4' (Pyrrolidine) 22 - 26

C3 (Propanoic) 48 - 52

C2 (Propanoic) 30 - 35

Mass Spectrometry (MS)
In mass spectrometry, the molecule is expected to fragment in a predictable manner. The

molecular ion peak [M]+ for the free base (C₇H₁₃NO₂) would be observed at m/z 143.10.

Common fragmentation patterns would involve the loss of the carboxylic acid group and

fragmentation of the pyrrolidine ring.

Table 4: Predicted Mass Spectrometry Fragmentation
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m/z Fragment

144.10 [M+H]⁺ (protonated free base)

98.09 [M - COOH]⁺

70.08 [C₄H₈N]⁺ (pyrrolidine fragment)

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in

the molecule.

Table 5: Predicted IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Description

O-H (Carboxylic Acid) 2500-3300 Broad

C=O (Carboxylic Acid) 1700-1725 Strong

N-H⁺ (Ammonium salt) 2200-2800 Broad

C-N 1000-1250 Medium

C-H (aliphatic) 2850-2960 Strong

Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of 3-(pyrrolidin-1-yl)propanoic acid
hydrochloride is via a Michael addition of pyrrolidine to an acrylic acid ester, followed by

hydrolysis and salt formation.
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Caption: Proposed synthesis workflow for 3-(pyrrolidin-1-yl)propanoic acid hydrochloride.

Experimental Protocol: Michael Addition
To a solution of pyrrolidine (1.0 eq) in a suitable solvent such as ethanol, add ethyl acrylate

(1.0 eq) dropwise at room temperature.

Stir the reaction mixture at room temperature for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, remove the solvent under reduced pressure to obtain the crude ethyl 3-

(pyrrolidin-1-yl)propanoate.

Experimental Protocol: Hydrolysis and Salt Formation
Dissolve the crude ester in an aqueous solution of a strong acid (e.g., HCl) or a strong base

(e.g., NaOH).

Heat the mixture to reflux for 2-4 hours to facilitate hydrolysis.

If basic hydrolysis was performed, cool the reaction mixture and acidify with concentrated

HCl to a pH of 1-2.
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If acidic hydrolysis was used, simply cool the reaction mixture.

The product will precipitate out of the solution.

Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum

to yield 3-(pyrrolidin-1-yl)propanoic acid hydrochloride.

Potential Biological Significance
While no specific biological activities or signaling pathway involvements have been reported for

3-(pyrrolidin-1-yl)propanoic acid hydrochloride, the pyrrolidine ring is a common scaffold in

many biologically active compounds and pharmaceuticals. Pyrrolidine derivatives are known to

exhibit a wide range of activities, including antiviral, anticancer, and central nervous system

effects. The propanoic acid moiety can influence the pharmacokinetic properties of the

molecule, such as its solubility and ability to interact with biological targets.
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Caption: Logical relationship of structural components to potential biological properties.

Further research is warranted to explore the pharmacological profile of this compound and to

identify any specific biological targets or signaling pathways it may modulate.

Conclusion
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This technical guide provides a detailed overview of the structural elucidation of CAS 14788-

14-8, 3-(pyrrolidin-1-yl)propanoic acid hydrochloride. While direct experimental data is

limited, a comprehensive understanding of its structure and properties has been established

through predictive methods based on sound chemical principles and data from analogous

structures. The provided synthesis protocol offers a viable route for its preparation, enabling

further investigation into its potential biological activities. This foundational information serves

as a valuable resource for researchers and professionals in the fields of chemistry and drug

development.

To cite this document: BenchChem. [Structural Elucidation of CAS 14788-14-8: A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081801#cas-number-14788-14-8-structural-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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